molecular formula C6H3ClN2S B3065810 3-Chloro-2-isothiocyanatopyridine CAS No. 61737-23-3

3-Chloro-2-isothiocyanatopyridine

Cat. No.: B3065810
CAS No.: 61737-23-3
M. Wt: 170.62 g/mol
InChI Key: BTWUGFRXADMVPL-UHFFFAOYSA-N
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Description

3-Chloro-2-isothiocyanatopyridine is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a chlorine atom and an isothiocyanate group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-2-isothiocyanatopyridine involves the reaction of 3-chloro-2-aminopyridine with thiophosgene. The reaction typically takes place in an organic solvent such as dichloromethane, under controlled temperature conditions. The process can be summarized as follows:

3-Chloro-2-aminopyridine+ThiophosgeneThis compound+HCl\text{3-Chloro-2-aminopyridine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 3-Chloro-2-aminopyridine+Thiophosgene→this compound+HCl

Another method involves the use of carbon disulfide and a base such as sodium hydride to form a dithiocarbamate intermediate, which is then desulfurized using iron(III) chloride to yield the desired isothiocyanate .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may vary to optimize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-isothiocyanatopyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran.

    Catalysts: Bases such as triethylamine or sodium hydride.

Major Products

    Thiourea Derivatives: Formed by the addition of amines to the isothiocyanate group.

    Substituted Pyridines: Resulting from nucleophilic substitution of the chlorine atom.

Scientific Research Applications

3-Chloro-2-isothiocyanatopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-isothiocyanatopyridine primarily involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. This reactivity underlies its potential use as an antimicrobial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-aminopyridine: The precursor in the synthesis of 3-Chloro-2-isothiocyanatopyridine.

    2-Isothiocyanatopyridine: Lacks the chlorine substituent but shares similar reactivity.

    4-Chloro-2-isothiocyanatopyridine: A positional isomer with different reactivity due to the position of the chlorine atom.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and an isothiocyanate group on the pyridine ring.

Biological Activity

3-Chloro-2-isothiocyanatopyridine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. The isothiocyanate functional group present in this compound is known for its reactivity and biological properties, which include potential anticancer effects and interactions with various biological molecules.

The molecular formula of this compound is C₆H₄ClN₂S. The compound features a pyridine ring substituted with a chlorine atom at the 3-position and an isothiocyanate group at the 2-position. The presence of the isothiocyanate group enhances its reactivity, making it useful in synthetic organic chemistry.

Anticancer Properties

Research indicates that isothiocyanates, including this compound, exhibit significant anticancer properties. Studies have shown that compounds containing isothiocyanate groups can induce apoptosis in various cancer cell lines. For instance, a study highlighted the potential of pyridyl isothiocyanates in exhibiting anticancer and chemoprotective properties against human breast cancer cell lines such as MCF-7 and SKBR3 .

The mechanism by which this compound exerts its biological effects primarily involves modulation of cellular signaling pathways. Isothiocyanates can influence the expression of genes involved in cell cycle regulation, apoptosis, and detoxification processes. They are known to inhibit histone deacetylases (HDACs), leading to changes in gene expression that promote cancer cell death .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds. The following table summarizes key features and activities:

Compound NameStructure FeaturesBiological Activity
2-Chloro-5-isothiocyanatopyridineIsothiocyanate at the 5-positionAnticancer activity
4-Chloro-3-isothiocyanatopyridineIsothiocyanate at the 3-positionVarying biological activity
3-Chloro-4-isothiocyanatopyridineIsothiocyanate at a different positionPotentially different effects

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested on human breast cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates. This study supports the hypothesis that isothiocyanates can serve as effective agents in cancer therapy.

Case Study 2: Agrochemical Applications

Another study explored the use of this compound as an agrochemical agent against pests. The compound demonstrated effective insecticidal properties, suggesting its potential use in agricultural practices to manage pest populations while minimizing environmental impact.

Properties

IUPAC Name

3-chloro-2-isothiocyanatopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-5-2-1-3-8-6(5)9-4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWUGFRXADMVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N=C=S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615277
Record name 3-Chloro-2-isothiocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61737-23-3
Record name 3-Chloro-2-isothiocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure of Example 5, 6.4 g. of 2-amino-3-chloropyridine, 11 g. of calcium carbonate and 6.3 g. of thiophosgene is converted into 3-chloro-2-pyridylisothiocyanate b.p. 86° C. at 0.25 mm. of Hg. Upon standing overnight, the freshly distilled 3-chloro-2-pyridylisothiocyanate solidifies affording 9-chloro-3-(3-chloro-2-pyridyl) pyrido (1,2-a) 1,3,5-triazine-2,4-dithione m.p. 120°-122° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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